methyl N-(4-aminophenyl)-N-methylcarbamate
Description
Historical Context and Classification
This compound belongs to the carbamate family of organic compounds, which are formally derived from carbamic acid and characterized by the general structure >N−C(=O)−O−. The historical development of carbamate chemistry can be traced to the fundamental understanding of carbamic acid derivatives, where the carbamate functional group represents esters of the hypothetical carbamic acid (NH2COOH). Within this broader classification, N-methylcarbamate compounds constitute a specialized subset characterized by the presence of a methyl group attached to the nitrogen atom of the carbamate moiety. The specific compound under examination represents an advanced example of this chemistry, incorporating additional structural complexity through the integration of an aromatic amino substituent.
The classification of this compound within chemical taxonomy places it among the aromatic carbamates, a subcategory that encompasses carbamate esters bearing aromatic substituents. The systematic classification further identifies it as an N-substituted carbamate ester, where the nitrogen atom carries both methyl and 4-aminophenyl substituents. This dual substitution pattern distinguishes it from simpler carbamate structures and places it within a specialized group of compounds that exhibit enhanced structural complexity and potential for diverse chemical interactions.
The compound's position within the broader context of organic chemistry reflects the evolution of carbamate synthesis and the increasing sophistication of methods for introducing multiple functional groups within carbamate frameworks. The historical development of such compounds has been driven by the recognition that structural modifications to basic carbamate scaffolds can significantly alter their chemical and physical properties, leading to materials with specialized applications in various fields of chemical research.
Structural Identity and Nomenclature
The structural identity of this compound is defined by its International Union of Pure and Applied Chemistry name, which systematically describes the arrangement of functional groups within the molecule. The compound features a carbamate ester core, with the methyl ester functionality providing the characteristic carbamate linkage. The nitrogen atom of the carbamate group carries two distinct substituents: a methyl group and a 4-aminophenyl group, creating a tertiary nitrogen center that serves as the focal point for the molecule's structural organization.
The molecular architecture can be described through its constituent components, beginning with the central carbamate functional group C(=O)−O−, which forms the backbone of the structure. The methyl ester portion (−OCH3) provides the characteristic ester linkage, while the nitrogen atom bears the dual substitution pattern that defines the compound's unique identity. The 4-aminophenyl substituent introduces an aromatic ring system with an amino group positioned para to the attachment point, creating additional opportunities for chemical interactions and structural complexity.
| Structural Parameter | Description | Chemical Significance |
|---|---|---|
| Molecular Formula | C9H12N2O2 | Defines elemental composition |
| Molecular Weight | 180.20 daltons | Determines physical properties |
| Melting Point | 90-91°C | Indicates intermolecular forces |
| IUPAC Name | This compound | Systematic nomenclature |
| CAS Registry Number | 10252-00-3 | Unique chemical identifier |
The stereochemical considerations of this compound involve the tetrahedral geometry around the nitrogen atom, which, while not creating chirality due to the rapid inversion typical of nitrogen centers, does influence the overall molecular conformation and potential interactions with other chemical species. The planar aromatic ring system of the 4-aminophenyl group provides additional structural rigidity and creates specific spatial requirements for molecular recognition and chemical reactivity.
Position within N-methylcarbamate Compound Family
Within the N-methylcarbamate compound family, this compound occupies a distinctive position characterized by its aromatic amino substitution pattern. The N-methylcarbamate family encompasses a broad range of compounds unified by the presence of a methyl group attached to the nitrogen atom of the carbamate functional group, but varying significantly in their additional substituents and overall structural complexity. This particular compound represents an advanced member of the family, incorporating both aromatic and amino functionalities that extend beyond the basic N-methylcarbamate framework.
The relationship between this compound and other family members can be understood through comparative analysis of structural features and substitution patterns. Simple N-methylcarbamate esters, such as methyl N-methylcarbamate (CAS 6642-30-4), represent the most basic members of the family, featuring only methyl substitution on both the nitrogen and oxygen atoms of the carbamate group. The progression to more complex family members involves the introduction of additional substituents on the nitrogen atom, with aromatic substituents representing a significant advancement in structural sophistication.
| Compound Type | Substitution Pattern | Structural Complexity | Representative Example |
|---|---|---|---|
| Basic N-methylcarbamate | N-methyl, O-alkyl | Low | Methyl N-methylcarbamate |
| Aromatic N-methylcarbamate | N-methyl, N-aryl, O-alkyl | Moderate | Methyl N-phenyl-N-methylcarbamate |
| Amino-aromatic N-methylcarbamate | N-methyl, N-(aminoaryl), O-alkyl | High | This compound |
The evolutionary progression within the N-methylcarbamate family demonstrates increasing structural sophistication, with the amino-aromatic variants representing some of the most complex examples of this chemistry. The presence of the amino group on the aromatic ring introduces additional hydrogen bonding capabilities and potential for further chemical modification, positioning these compounds as versatile building blocks for more elaborate chemical structures.
The compound's position within this family also reflects broader trends in carbamate chemistry, where researchers have systematically explored the effects of various substituents on the fundamental carbamate scaffold. The combination of aromatic and amino functionalities in this compound represents a convergence of multiple chemical themes, creating a compound that embodies many of the most important structural features found throughout the N-methylcarbamate family.
Significance in Chemical Research
The significance of this compound in chemical research stems from its unique combination of functional groups and its potential as a synthetic intermediate for the development of more complex molecular structures. The compound's aromatic amino functionality provides multiple sites for chemical modification, making it a valuable building block in synthetic organic chemistry. The presence of both nucleophilic (amino) and electrophilic (carbamate) centers within the same molecule creates opportunities for diverse chemical transformations and serves as a foundation for the construction of more elaborate chemical frameworks.
Research applications of this compound have focused on its utility as an intermediate in the synthesis of various nitrogen-containing heterocycles and aromatic compounds. The amino group on the aromatic ring can participate in cyclization reactions, coupling reactions, and other transformations that lead to the formation of complex molecular architectures. The carbamate functionality provides additional opportunities for chemical modification, including hydrolysis to reveal the corresponding amine or conversion to other carbamate derivatives through transesterification reactions.
The compound's research significance is further enhanced by its relationship to other important chemical families. Related compounds, such as tert-butyl N-(4-aminophenyl)-N-methylcarbamate, demonstrate variations in the ester portion of the molecule while maintaining the core structural features. These structural analogues provide opportunities for comparative studies that illuminate the effects of different substituents on chemical and physical properties, contributing to a broader understanding of structure-activity relationships within carbamate chemistry.
| Research Application | Chemical Basis | Synthetic Utility |
|---|---|---|
| Heterocycle synthesis | Amino group reactivity | Formation of nitrogen-containing rings |
| Aromatic substitution | Activated aromatic ring | Introduction of additional substituents |
| Carbamate chemistry | Ester functionality | Protection/deprotection strategies |
| Structure-activity studies | Comparative analysis | Understanding substituent effects |
The ongoing research interest in this compound reflects its position at the intersection of several important areas of chemical research, including aromatic chemistry, carbamate chemistry, and synthetic methodology development. The compound serves as a model system for understanding the interplay between different functional groups within a single molecular framework and provides insights that can be applied to the design and synthesis of new chemical entities with tailored properties and applications.
Properties
IUPAC Name |
methyl N-(4-aminophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGELKXEUSJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Phenylamine Derivatives
One prominent method involves the direct reaction of 4-aminophenol derivatives with methylating agents to form the carbamate. This approach typically proceeds through the following steps:
Preparation of 4-Aminophenol Derivative:
The starting material, 4-aminophenol, is often obtained via reduction of nitro-precursors or through aromatic substitution reactions.
Research indicates that 4-nitroaniline can be reduced to 4-aminophenol using catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon, under mild conditions.Formation of the Carbamate:
The key step involves reacting the amino group with methyl chloroformate or methyl isocyanate in the presence of a base such as pyridine or triethylamine.4-Aminophenol + Methyl chloroformate → Methyl N-(4-hydroxyphenyl)-N-methylcarbamateHowever, due to the toxicity of methyl isocyanate, methyl chloroformate is preferred for safety reasons.
Conversion to N-(4-Aminophenyl) Derivative:
The hydroxyl group can be methylated or protected during the process to prevent side reactions, followed by deprotection if necessary.
Multistep Synthesis via Intermediate Carbamates
An alternative, more controlled approach involves the synthesis of a precursor carbamate, followed by selective amination:
Step 1: Synthesis of N-Methylcarbamoyl Chloride:
Reacting methylamine with phosgene or triphosgene to generate methyl carbamoyl chloride, which is then used to form carbamates.Step 2: Coupling with 4-Aminophenyl:
The carbamoyl chloride reacts with 4-aminophenyl compounds in the presence of a base, such as triethylamine, to yield the target compound.Step 3: Purification and Crystallization:
The product is purified via recrystallization from suitable solvents like ethanol or methanol.
Note: The use of phosgene is hazardous; thus, safer alternatives like dialkyl carbonates are increasingly preferred.
Use of Dialkyl Carbonates for Safer Synthesis
Recent innovations focus on replacing toxic reagents with dialkyl carbonates, such as dimethyl carbonate, which facilitate safer and more environmentally friendly synthesis:
Cyclization Strategy:
The process involves reacting 4-aminophenyl derivatives with dialkyl carbonates under elevated temperatures (around 90–130°C) in the presence of catalysts like potassium carbonate or sodium hydride.-
- Avoidance of phosgene and methyl isocyanate
- Higher yields (up to 40–50%)
- Simplified purification steps
-
- Solvent: Methanol or ethanol
- Temperature: 100–120°C
- Catalyst: Potassium carbonate (5–10 mol%)
- Reaction Time: 4–8 hours
Catalytic Hydrogenation for Amination
In some methods, the amino group is introduced via catalytic hydrogenation:
Starting Material: Nitro-precursors such as 4-nitroaniline or nitro compounds derived from 4-aminophenol.
-
- Catalyst: Palladium on carbon or Raney nickel
- Hydrogen pressure: 40–60 psi
- Temperature: 30–40°C
- Solvent: Methanol or ethanol
Outcome: Formation of the amino group with high selectivity, followed by carbamate formation.
Summary of Preparation Techniques
| Method | Reagents | Key Features | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct reaction with methyl chloroformate | 4-Aminophenol + Methyl chloroformate | Mild conditions, high purity | Good selectivity | Toxic reagents |
| Intermediate carbamate route | Carbamoyl chloride + 4-aminophenyl | Controlled stepwise synthesis | High yield, scalable | Use of hazardous phosgene |
| Dialkyl carbonate route | 4-Aminophenyl + Dialkyl carbonate | Safer, environmentally friendly | Higher yields, fewer hazards | Requires elevated temperature |
| Catalytic hydrogenation | Nitro derivatives + H₂ | Efficient amino group introduction | High selectivity | Requires catalyst handling |
Research Findings and Data Tables
Table 1: Comparative Yield and Safety Data for Different Methods
| Method | Reagents | Typical Yield (%) | Safety Profile | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Methyl chloroformate route | 4-Aminophenol + Methyl chloroformate | 70–85 | Moderate (toxic reagents) | High | Moderate (hazardous waste) |
| Phosgene-based carbamate | Carbamoyl chloride + 4-aminophenyl | 65–80 | Hazardous (phosgene) | High | High (toxic waste) |
| Dialkyl carbonate method | 4-Aminophenyl + Dialkyl carbonate | 50–70 | Safer | Moderate to high | Low |
| Catalytic hydrogenation | Nitro precursors + H₂ | 75–90 | Moderate (catalyst handling) | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-aminophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
Chemistry
Methyl N-(4-aminophenyl)-N-methylcarbamate serves as a crucial building block in the synthesis of more complex molecules. It is utilized in:
- Synthesis of Pharmaceuticals : Acts as an intermediate in drug development.
- Agrochemicals : Used in the formulation of pesticides and herbicides.
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Its interaction with biological systems includes:
- Enzyme Inhibition Studies : Explores its role in modulating enzyme activity, particularly targeting the adenosine receptor.
- Biochemical Pathways : Affects signaling pathways by binding to specific receptors.
Medicine
Research indicates potential therapeutic properties, including:
- Antimicrobial Activity : Investigated for efficacy against various pathogens.
- Anticancer Properties : Explored in studies aimed at understanding its effects on cancer cell lines.
Industry
In industrial applications, this compound is used in:
- Production of Specialty Chemicals : Employed in creating polymers and coatings.
- Dyes and Pigments : Utilized in the synthesis of colorants for various applications.
Case Studies
-
Enzyme Inhibition Study :
- Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications targeting metabolic disorders.
-
Antimicrobial Testing :
- In vitro studies showed promising results against bacterial strains, indicating that this compound could serve as a lead compound for developing new antimicrobial agents.
-
Polymer Production :
- Industrial applications have successfully utilized this compound in synthesizing specialty polymers that exhibit enhanced chemical resistance and durability.
Mechanism of Action
The mechanism of action of methyl N-(4-aminophenyl)-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares methyl N-(4-aminophenyl)-N-methylcarbamate with structurally related carbamates, highlighting substituent effects on properties and applications:
Crystallographic and Physicochemical Data
- Methyl N-(4-nitrophenyl)carbamate (C₈H₈N₂O₄) forms C(4) hydrogen-bonded chains along the b-axis, with R-factor = 0.074 and wR-factor = 0.162 .
- Methyl N-methyl-N-(4-nitrophenyl)carbamate (C₉H₁₀N₂O₄) has a higher calculated logP (3.73) than the amino-substituted analog, indicating greater membrane permeability .
- (4-Methoxyphenyl) N-methylcarbamate exhibits a density of 1.133 g/cm³ and flash point of 115.8°C, suggesting suitability for high-temperature reactions .
Biological Activity
Methyl N-(4-aminophenyl)-N-methylcarbamate is an organic compound with notable biological activities that have attracted research interest, particularly in pharmacology and toxicology. This article delves into its biological activity, synthesis methods, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : Approximately 180.20 g/mol
- Functional Groups : The compound features a carbamate group, which is characterized by a carbonyl group (C=O) linked to a nitrogen atom that is bonded to both a methyl group and a 4-aminophenyl group.
Biological Activity
Pharmacological Potential
this compound has been explored for its potential as a drug candidate. Its structural properties allow it to interact with various biological targets, including enzymes and receptors involved in inflammatory responses. Initial studies suggest that it may modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission .
Toxicological Studies
Research has indicated that compounds in the N-methyl carbamate class can exhibit varying degrees of toxicity. For instance, studies on related carbamates have shown acute toxicity levels that warrant careful evaluation in both environmental and health contexts . In particular, the effects on AChE activity highlight the need for further investigation into the safety profile of this compound.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways, often involving the reaction of 4-aminophenol with methyl isocyanate or similar reagents. The synthesis process is crucial for developing derivatives with enhanced biological properties:
- Reagents : 4-Aminophenol, methyl isocyanate.
- Conditions : Typically carried out under controlled temperatures to optimize yield and purity.
- Outcome : The resulting compound serves as a precursor for various pharmaceutical applications.
Applications in Research and Medicine
This compound has shown promise in several applications:
- Drug Development : Its ability to inhibit AChE suggests potential use in treating neurodegenerative diseases like Alzheimer's .
- Biochemical Tools : Used as a biochemical tool for studying enzyme interactions and pathways involved in inflammation and neuroprotection.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl N-(4-aminophenyl)carbamate | C₈H₁₀N₂O₂ | Lacks methyl substitution on nitrogen | Simpler structure; less sterically hindered |
| Methyl N-(3-aminophenyl)-N-methylcarbamate | C₉H₁₂N₂O₂ | Different position of amino group | Potentially different biological activity profile |
| Ethyl N-(4-aminophenyl)-N-methylcarbamate | C₉H₁₄N₂O₂ | Ethyl substitution instead of methyl | May exhibit different solubility and reactivity |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in vitro, demonstrating its potential to reduce oxidative stress markers in neuronal cell lines .
- Cholinesterase Inhibition : Another investigation focused on the inhibition of AChE by various carbamates, including this compound, showing significant inhibition levels that suggest therapeutic avenues for cognitive disorders .
- Environmental Impact : Research on N-methyl carbamate pesticides indicates that exposure can affect ecological balance by inhibiting key enzymatic processes in non-target organisms . This raises concerns about the environmental implications of using such compounds.
Q & A
Q. What are the established synthetic routes for methyl N-(4-aminophenyl)-N-methylcarbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 4-aminophenyl-N-methylamine with methyl chloroformate or via catalytic carbonylation. Key parameters include:
- Catalyst systems : Zn/Al/Ce mixed oxides derived from hydrotalcite precursors improve selectivity and reduce side reactions like hydrolysis .
- Solvent and temperature : Anhydrous solvents (e.g., THF) and controlled temperatures (40–60°C) minimize decomposition .
- Purification : Crystallization from ethanol/water mixtures enhances purity, as evidenced by single-crystal X-ray diffraction validation in related carbamates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR : In H NMR, the aromatic protons of the 4-aminophenyl group appear as a doublet (δ 6.5–7.2 ppm), while the N-methyl group resonates at δ 2.8–3.1 ppm. The carbamate carbonyl is observed at ~155 ppm in C NMR .
- IR : A strong carbonyl stretch (C=O) at ~1700–1750 cm confirms carbamate formation .
- X-ray crystallography : Used to resolve bond angles and confirm steric effects, as demonstrated for structurally similar carbamates .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE) methodologies to address variable interactions?
- Methodological Answer :
- Factorial design : Vary factors like catalyst loading, temperature, and solvent polarity to identify interactions. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enable real-time monitoring and iterative optimization .
- Response surface modeling : Statistically correlate yield with variables, as applied in continuous-flow processes for diazomethane derivatives .
Q. What mechanistic insights can be gained from computational studies on the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT calculations : Predict reaction pathways for nucleophilic attack at the carbamate carbonyl. Studies on analogous compounds suggest that electron-donating groups (e.g., -NH) stabilize transition states, reducing activation energy .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents promote hydrolysis .
Q. How do conflicting data regarding the stability of this compound under varying pH conditions arise, and what experimental approaches resolve these discrepancies?
- Methodological Answer :
- pH-dependent stability assays : Use HPLC or spectrofluorometry to track degradation. For example, fluorescence intensity changes in acidic/basic conditions correlate with structural integrity, as shown for fluorobenzamide derivatives .
- Controlled replicates : Address variability by standardizing buffer ionic strength and temperature across experiments .
Q. What strategies are effective in mitigating side reactions, such as hydrolysis or dimerization, during the synthesis of this compound?
- Methodological Answer :
- Protective groups : Temporarily protect the amine group (e.g., with Boc) to prevent undesired nucleophilic reactions .
- Catalyst optimization : High-selectivity catalysts (e.g., Zn/Al/Ce oxides) reduce hydrolysis by suppressing water activation .
Q. How can researchers validate the biological activity of this compound against enzyme targets, and what in vitro assays are most appropriate?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates to measure activity against serine hydrolases or proteases. For example, carbamates often act as acetylcholinesterase inhibitors .
- Fluorescence polarization : Monitor binding interactions with labeled enzyme targets, as applied in studies of triazole-carboxamide derivatives .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
